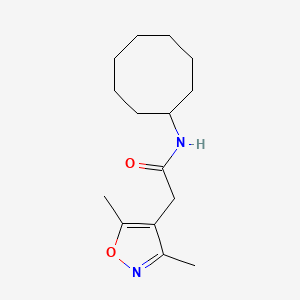

N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-11-14(12(2)19-17-11)10-15(18)16-13-8-6-4-3-5-7-9-13/h13H,3-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVOPYLGVQDGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a nitrile oxide and an alkyne. For example, 3,5-dimethyl-1,2-oxazole can be prepared by reacting 3,5-dimethyl-2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride.

Attachment of the Acetamide Moiety: The acetamide group can be introduced by reacting the oxazole derivative with an appropriate acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine.

Introduction of the Cyclooctyl Group: The final step involves the alkylation of the acetamide derivative with cyclooctyl bromide or a similar reagent under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctyl group, leading to the formation of cyclooctanone derivatives.

Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or oxazolidine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products:

Oxidation: Cyclooctanone derivatives.

Reduction: Oxazoline or oxazolidine derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry: N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, particularly in the context of drug discovery and development.

Medicine: Oxazole derivatives, including this compound, have shown promise in medicinal chemistry for their potential antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry: In the industrial sector, this compound can be utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The cyclooctyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The acetamide moiety can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Key Observations :

- The cyclooctyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., indole in or pyridine in ).

- Thiazole-containing analogs (e.g., ) may exhibit broader biological activities due to sulfur’s electronic effects, whereas oxazole derivatives prioritize metabolic stability .

Comparison of Reaction Conditions :

- Temperature : Reactions for indole-containing analogs (e.g., ) often proceed at 80–140°C, whereas thiazole derivatives (e.g., ) require milder conditions (50–80°C) to prevent ring decomposition.

- Catalysts : Metal catalysts (e.g., Pd for cross-coupling) are critical in multi-heterocyclic systems (e.g., ), whereas the target compound’s synthesis may avoid metals due to simpler connectivity .

Solubility and Stability

- Target Compound : Predicted logP ~3.5 (high lipophilicity) due to cyclooctyl; stable in organic solvents but poorly soluble in water .

- N-(1H-Indol-5-yl) Analog : Lower logP (~2.8) with moderate aqueous solubility at acidic pH.

- Thiazole-Oxazole Hybrid : Enhanced thermal stability (decomposition >250°C) owing to fused cyclopentane-thiazole rigidity.

Biological Activity

N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula :

- Molecular Weight : 263.35 g/mol

The compound features a cyclooctyl group attached to an acetamide moiety, along with a 3,5-dimethyl-1,2-oxazole ring. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has shown that oxazole derivatives exhibit significant antimicrobial properties. A review highlighted the activity of various oxazole compounds against different pathogens:

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| 5-Flourocytosine | 3.2 | Aspergillus niger |

In particular, derivatives similar to this compound have been tested against bacterial strains such as E. coli and S. aureus, showing promising results in inhibiting microbial growth .

Anti-inflammatory Effects

Oxazole derivatives have also been studied for their anti-inflammatory properties. In vitro studies demonstrated that certain oxazole compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .

Case Studies

- Antibacterial Screening : A study conducted by Sadek et al. evaluated the antibacterial potential of various oxazole derivatives. The compound exhibited notable inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with varying inhibition zones depending on concentration .

- Cytotoxicity Assessment : In a cytotoxicity study using human cancer cell lines, N-cyclooctyl derivatives were shown to induce apoptosis in cancer cells at specific concentrations without affecting normal cells significantly . This selective cytotoxicity is crucial for developing targeted cancer therapies.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in bacterial cell wall synthesis or interfere with cellular signaling pathways related to inflammation .

Q & A

Q. What are the optimal synthetic routes for N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the oxazole core via cyclization of diketones or nitriles under acidic conditions.

- Step 2 : Acylation of the oxazole derivative using chloroacetyl chloride or similar reagents, followed by coupling with cyclooctylamine under basic conditions (e.g., triethylamine).

- Purification : Recrystallization from solvents like pet-ether or ethyl acetate, monitored via TLC for reaction completion .

Q. Which spectroscopic techniques are critical for confirming the molecular structure?

- NMR Spectroscopy : H and C NMR identify protons and carbons in the oxazole, acetamide, and cyclooctyl groups (e.g., methyl peaks at ~2.1–2.3 ppm for dimethyl oxazole).

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm).

- Mass Spectrometry : Validates molecular weight (e.g., ESI/APCI(+) for [M+H] peaks) .

Q. What are the solubility and stability profiles under varying pH and temperature?

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to the acetamide group; poor in water.

- Stability : Degrades under strong acidic/basic conditions; thermal stability up to ~150°C inferred from analogs .

Q. How can purity be optimized post-synthesis?

Use column chromatography (silica gel, eluent gradients like 0–8% MeOH in CHCl) or recrystallization (e.g., ethyl acetate/hexane mixtures) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities?

- SHELX Suite : Employ SHELXL for small-molecule refinement to determine bond lengths, angles, and hydrogen bonding networks.

- Graph Set Analysis : Characterize intermolecular interactions (e.g., R_2$$^2(8) motifs for amide dimers) to confirm packing stability .

Q. What strategies address low yield in the final acylation step?

- Catalyst Optimization : Use DMAP or HOBt to enhance coupling efficiency.

- Solvent Effects : Switch to DMF for better amine activation.

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate consumption .

Q. How do electronic effects of substituents influence bioactivity?

- QSAR Studies : Correlate electron-withdrawing/donating groups (e.g., oxazole methyl groups) with target binding affinity.

- Computational Modeling : DFT calculations predict charge distribution at the acetamide carbonyl, affecting hydrogen bonding with biological targets .

Q. How to resolve contradictory bioactivity data across studies?

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and concentrations.

- Structural Analog Comparison : Cross-reference with carbazole or indole derivatives (e.g., N-(6-chloro-carbazol-1-yl) analogs) to identify scaffold-specific trends .

Q. What in silico methods predict binding affinity and pharmacokinetics?

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2).

- ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability based on oxazole’s lipophilicity .

Q. Can hydrogen bonding networks influence pharmacokinetics?

- Solubility Modulation : Strong intermolecular H-bonding (e.g., amide-amide interactions) reduces solubility but enhances crystalline stability.

- Permeability : Graph set analysis (e.g., Etter’s rules) identifies motifs that may hinder passive diffusion .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.